molecular formula C12H18N4O4 B1208411 ICRF-193 CAS No. 21416-68-2

ICRF-193

Numéro de catalogue: B1208411
Numéro CAS: 21416-68-2
Poids moléculaire: 282.30 g/mol
Clé InChI: OBYGAPWKTPDTAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

ICRF-193 peut être synthétisé par une série de réactions chimiques impliquant la formation d'un cycle pipérazine. La synthèse commence généralement par la réaction de la butane-2,3-dione avec la pipérazine pour former la structure bisdioxopipérazine. Les conditions de réaction impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de l'this compound implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour augmenter le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

ICRF-193 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées à des températures et à un pH contrôlés pour assurer la stabilité du composé .

Principaux produits formés

Les principaux produits formés à partir des réactions de l'this compound dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés de l'this compound, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications De Recherche Scientifique

Mécanisme D'action

ICRF-193 exerts its effects by inhibiting the catalytic activity of DNA topoisomerase II. This enzyme is responsible for relieving DNA supercoiling and decatenating intertwined DNA strands during replication and transcription. By inhibiting this enzyme, this compound prevents the proper segregation of chromosomes during cell division, leading to cell cycle arrest and apoptosis . The molecular targets of this compound include the ATPase domain of DNA topoisomerase II, which is essential for its enzymatic activity .

Comparaison Avec Des Composés Similaires

ICRF-193 est souvent comparé à d'autres inhibiteurs de la topoisomérase II tels que la dexrazoxane (ICRF-187) et l'étoposide. Si tous ces composés inhibent la topoisomérase II de l'ADN, l'this compound est unique en sa capacité à agir comme un inhibiteur catalytique sans provoquer de dommages à l'ADN . Cela en fait un outil précieux pour étudier la fonction de l'enzyme sans introduire de facteurs de confusion liés aux dommages de l'ADN. Les composés similaires comprennent :

Le mécanisme d'action unique de l'this compound et sa capacité à inhiber la topoisomérase II sans provoquer de dommages à l'ADN en font un composé précieux dans les contextes de recherche et thérapeutique.

Activité Biologique

ICRF-193, chemically known as meso-4,4-(2,3-butanediyl)-bis(2,6-piperazinedione), is a potent inhibitor of DNA topoisomerase II (Top2), an enzyme crucial for DNA replication and transcription. This compound has garnered attention for its anticancer properties due to its ability to stabilize the Top2-DNA complex, leading to DNA damage and cell cycle arrest. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound inhibits the catalytic activity of Top2 by stabilizing the enzyme's complex with DNA, preventing the normal relaxation of supercoiled DNA that is essential for replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks, particularly during the S and G2 phases of the cell cycle, where Top2α is predominantly active .

Effects on Cell Cycle and DNA Damage

Research indicates that this compound induces significant DNA damage, particularly in S and G2 phases. A study using quantitative image-based cytometry demonstrated that treatment with this compound resulted in a marked increase in γH2AX foci, a marker for DNA double-strand breaks, especially in cells undergoing replication . The following table summarizes key findings related to cell cycle effects:

Cell Cycle Phase Percentage of Cells with DNA Damage Methodology
G125%EdU labeling and confocal microscopy
S~50%EdU labeling and confocal microscopy
G2Nearly 100%EdU labeling and confocal microscopy

These findings suggest that this compound not only causes DNA damage but also affects cell cycle progression by delaying the transition from S phase to G2 phase, thereby activating the G2-M checkpoint .

Nucleosome Dynamics

This compound's impact extends to chromatin structure. Studies have shown that while it does not prevent nucleosome deposition, it alters nucleosome spacing in a way that can affect gene expression and chromatin accessibility. Specifically, this compound treatment was associated with a decrease in nucleosome density due to abnormal linker DNA lengths .

Case Studies

  • Fission Yeast Model : A detailed live-cell analysis in Schizosaccharomyces pombe revealed that this compound treatment resulted in abnormal spindle dynamics during mitosis. The drug caused spindles to arch and break during telophase due to improper separation of sister chromatids, leading to polyploidization .
  • Cardiomyocyte Protection : In a study involving neonatal ventricular cardiomyocytes (NVCMs), prodrugs of this compound demonstrated protective effects against anthracycline-induced toxicity. The release kinetics of this compound from these prodrugs indicated effective cellular penetration and cytoprotection at adequate concentrations .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which ICRF-193 inhibits DNA topoisomerase II?

this compound is a catalytic inhibitor of DNA topoisomerase II (Topo II) that stabilizes the closed clamp conformation of the enzyme, preventing ATP hydrolysis and blocking the religation step during DNA strand passage. Unlike cleavage-inducing inhibitors (e.g., etoposide), this compound does not generate protein-linked DNA breaks but induces cytotoxicity by trapping Topo II in a non-functional state, leading to unresolved catenated DNA structures and replication stress .

Q. What experimental models are commonly used to study this compound's effects?

  • In vitro systems : SV40 DNA replication assays (e.g., accumulation of catenated dimers and late Cairns-type DNAs) .
  • Cell lines : HeLa, HCT116, and fission yeast (Schizosaccharomyces pombe) to study mitotic defects and replication termination .
  • Xenopus egg extracts : For analyzing replication origin activation and chromatin dynamics .

Q. What are the recommended concentrations and treatment durations for this compound in cell culture?

Typical doses range from 10–35 μM for mammalian cells, with treatment durations varying by study:

  • 30 μM for 4–5 hours in HeLa cells to block mitotic exit .
  • 35 μM for 5 hours in RPE1 cells to observe transcription-coupled supercoiling changes .
  • Lower doses (10–20 μM) for prolonged S-phase synchronization .

Advanced Research Questions

Q. How does this compound resolve contradictions in replication termination studies?

Conflicting reports on whether this compound blocks replication termination or origin activation arise from methodological differences:

  • DNA combing assays in Xenopus extracts show slowed origin cluster activation and fork progression, not termination failure .
  • Plasmid replication assays in egg extracts confirm catenated dimer accumulation (decatenation block) without affecting termination . Key methodological consideration: Include non-replicated DNA fibers in analysis to avoid misinterpreting origin activation delays as termination defects .

Q. What experimental designs distinguish this compound's effects on Topo IIα vs. Topo IIβ?

  • Knockout/knockdown models : Use Topo IIα/β isoform-specific siRNA or CRISPR lines to isolate functional roles.
  • ATR/Chk1 pathway inhibition : this compound-induced replication stress activates ATR-Chk1 checkpoints; combine with inhibitors (e.g., VE-821) to dissect Topo IIβ's role in G2/M arrest .
  • Flow cytometry : Monitor cyclin B degradation and DNA content to differentiate mitotic exit delays (Topo IIα) versus transcription-coupled damage (Topo IIβ) .

Q. How does this compound interact with transcription inhibition in studying chromosome segregation?

Co-treatment with transcription inhibitors (e.g., triptolide or DRB) reveals Topo II's role in resolving transcription-replication conflicts:

  • 30 μM this compound + 25 μM triptolide exacerbates mitotic DNA entanglement in HeLa cells .
  • Methodological tip : Use fluorescence in situ hybridization (FISH) to visualize entangled loci and quantify segregation defects .

Q. Methodological Recommendations

  • DNA combing : Use BrdU pulse-labeling to quantify replication fork dynamics under this compound treatment .
  • Two-dimensional gel electrophoresis : Resolve catenated DNAs vs. replication intermediates .
  • Checkpoint inhibition : Combine this compound with Chk1 inhibitors (e.g., AZD7762) to probe replication stress response pathways .

Propriétés

IUPAC Name

4-[3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYGAPWKTPDTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943979
Record name 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21416-68-2
Record name 4,4′-(1,2-Dimethyl-1,2-ethanediyl)bis[2,6-piperazinedione]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21416-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ICRF 196
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.